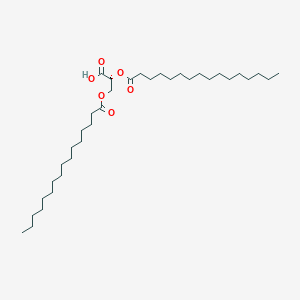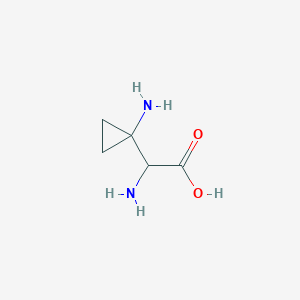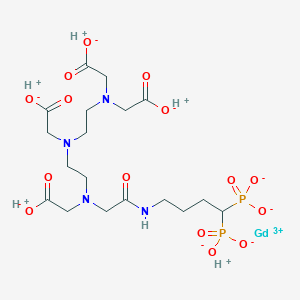
Gddtpa-bdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gddtpa-bdp is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that has been developed to act as a fluorescent probe for the detection of calcium ions in living cells. The compound is widely used in cell biology and neuroscience research and has shown promising results in various applications.
Mécanisme D'action
Gddtpa-bdp works by binding to calcium ions, causing a change in its fluorescence properties. The compound fluoresces when it is bound to calcium ions, allowing researchers to detect the presence of calcium ions in living cells. The mechanism of action of Gddtpa-bdp is well understood, making it an effective tool for studying calcium signaling in living cells.
Effets Biochimiques Et Physiologiques
Gddtpa-bdp has no known biochemical or physiological effects on living cells. The compound is specifically designed to act as a fluorescent probe for the detection of calcium ions and does not interact with any other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
Gddtpa-bdp has several advantages for lab experiments, including its high selectivity and sensitivity for calcium ions. The compound is also relatively easy to use and does not require any specialized equipment. However, Gddtpa-bdp has some limitations, including its limited membrane permeability and potential toxicity at high concentrations.
List of
Orientations Futures
1. Development of new fluorescent probes with improved properties for calcium ion detection.
2. Investigation of the role of calcium signaling in various cellular processes using Gddtpa-bdp.
3. Development of new techniques for the detection of calcium ions in living cells.
4. Investigation of the potential use of Gddtpa-bdp in clinical applications.
5. Development of new methods for the synthesis of Gddtpa-bdp and related compounds.
6. Investigation of the potential use of Gddtpa-bdp in drug discovery and development.
7. Exploration of the potential use of Gddtpa-bdp in the study of other ions and molecules in living cells.
8. Investigation of the potential use of Gddtpa-bdp in the study of disease mechanisms and treatments.
9. Development of new methods for the delivery of Gddtpa-bdp to living cells.
10. Investigation of the potential use of Gddtpa-bdp in the study of cancer biology.
Méthodes De Synthèse
The synthesis of Gddtpa-bdp involves several steps, including the reaction of 2,6-pyridinedicarboxaldehyde with ethylenediamine to form the Schiff base intermediate. The intermediate is then reacted with glycine to form the final product, Gddtpa-bdp. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Gddtpa-bdp is primarily used in scientific research as a fluorescent probe for the detection of calcium ions in living cells. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The compound is widely used in cell biology and neuroscience research to study the role of calcium ions in various cellular processes.
Propriétés
Numéro CAS |
133049-44-2 |
|---|---|
Nom du produit |
Gddtpa-bdp |
Formule moléculaire |
C18H31GdN4O15P2 |
Poids moléculaire |
762.7 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(4,4-diphosphonatobutylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C18H34N4O15P2.Gd/c23-13(19-3-1-2-18(38(32,33)34)39(35,36)37)8-21(10-15(26)27)6-4-20(9-14(24)25)5-7-22(11-16(28)29)12-17(30)31;/h18H,1-12H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |
Clé InChI |
MWGJDMWQJHMVHM-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canonique |
[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Synonymes |
4-aminobutane-1,1-diphosphonate-Gd-DTPA DTPA-4-aminobutane-1,1-diphosphonate GdDTPA-BDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




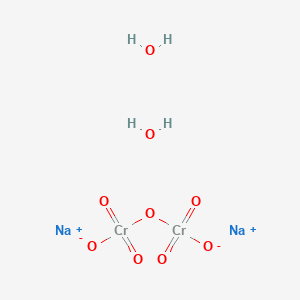
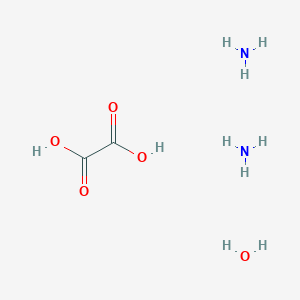
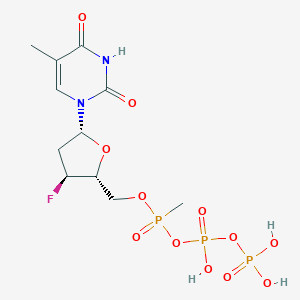
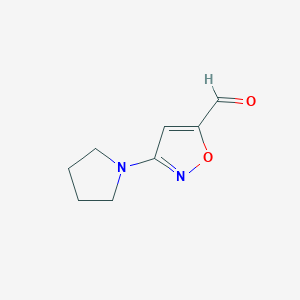

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)

